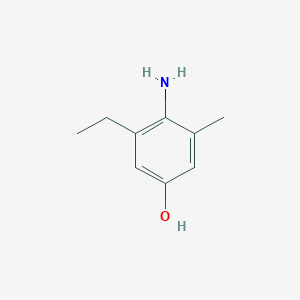

4-Amino-3-ethyl-5-methylphenol

Description

Contextualization within Aminophenol Chemistry

Aminophenols are a class of aromatic organic compounds that feature both an amino (-NH2) and a hydroxyl (-OH) group attached to a benzene (B151609) ring. chemicalbull.com These compounds are amphoteric, meaning they can act as either weak acids or weak bases, though the basic character of the amino group typically predominates. researchgate.net The relative position of the two functional groups (ortho, meta, or para) defines the specific isomer and significantly influences its chemical properties and stability. researchgate.net

This class of molecules is highly valued in industrial and laboratory settings. Aminophenols are versatile intermediates and precursors for a wide range of more complex molecules. researchgate.net Their applications are extensive, notably in the manufacturing of:

Dyes and Pigments: They are foundational in the synthesis of azo dyes and other colorants used in the textile and plastics industries. chemicalbull.comresearchgate.netkajay-remedies.com

Pharmaceuticals: The aminophenol scaffold is crucial in medicinal chemistry. For instance, 4-aminophenol (B1666318) is a key precursor in the large-scale synthesis of paracetamol (acetaminophen), a widely used analgesic and antipyretic drug. chemicalbull.comsolubilityofthings.com

Photographic Developers: Certain aminophenols, particularly the 2- and 4-isomers, are effective reducing agents and have been used in developing solutions for black-and-white photography. kajay-remedies.comwikipedia.org

The reactivity of both the amino and hydroxyl groups allows for a variety of chemical transformations, including alkylation, acylation, and cyclization reactions, making them highly adaptable building blocks in organic synthesis. researchgate.net

Significance of Substituted Phenols and Anilines in Organic Chemistry

The true versatility of aromatic compounds like phenols and anilines is unlocked through the introduction of various substituent groups onto the benzene ring. Aniline (B41778) (benzenamine) and its derivatives are fundamental building blocks in the synthesis of a vast array of products, including polymers, agrochemicals, pharmaceuticals, and materials for electronics. researchgate.netwikipedia.org

The type and position of these substituents are critical as they modulate the electronic properties, reactivity, and steric characteristics of the parent molecule. The alkyl groups (ethyl and methyl) present in 4-Amino-3-ethyl-5-methylphenol are electron-donating groups. Their presence on the aromatic ring influences the nucleophilicity of the amino group and the acidity of the phenolic proton. This fine-tuning of chemical properties is a core principle in the rational design of molecules for specific functions.

Substituted anilines and phenols are indispensable in:

Medicinal Chemistry: The aniline motif is a core component of numerous commercial drugs with anti-inflammatory, antiviral, and anticancer properties. researchgate.net

Materials Science: Substituted anilines often serve as electron-donor units in advanced materials, such as those designed for organic light-emitting diodes (OLEDs). researchgate.net

Diversity-Oriented Synthesis: Methodologies that allow for the creation of anilines with uncommon substitution patterns are highly sought after for generating libraries of novel compounds for screening in drug discovery and materials science. rsc.org

Therefore, the specific arrangement of ethyl and methyl groups on the 4-aminophenol backbone in this compound makes it a distinct chemical entity with a unique reactivity profile compared to its parent compound.

Overview of Research Trajectories for this compound

While specific research findings on this compound are sparse, its structure strongly suggests several potential avenues of investigation based on the well-established applications of its close chemical relatives.

Hair Dye Intermediates: One of the most prominent applications for substituted p-aminophenols is in oxidative hair coloring formulations. The closely related compound 4-amino-m-cresol (4-amino-3-methylphenol) is used in hair dyes. cir-safety.org These compounds act as "primary intermediates" or "precursors" which, in the presence of an oxidizing agent and a "coupler," react to form larger dye molecules within the hair shaft. The specific substituents on the primary intermediate play a crucial role in determining the final color, tone, and fastness of the dye. The ethyl and methyl groups on this compound would be expected to modify the resulting color, potentially leading to new shades, making it a logical candidate for research and development in the cosmetics industry.

Pharmaceutical and Agrochemical Synthesis: Substituted aminophenols are valuable starting materials for synthesizing biologically active molecules. For example, 4-amino-3-methylphenol (B1666317) serves as a reagent in the synthesis of derivatives with potential as multi-target antipsychotics. chemicalbook.com Similarly, N-substituted 4-aminophenol derivatives have been investigated as potential antimelanoma agents. nih.gov The unique substitution pattern of this compound could be leveraged to create novel scaffolds for new therapeutic agents or pesticides. Researchers could explore its use in generating libraries of compounds for high-throughput screening.

Advanced Materials: The field of materials science offers another plausible research trajectory. As substituted anilines are used to create organic electronic materials, this compound could serve as a monomer or a building block for new polymers or functional dyes. researchgate.net For instance, it could be used to synthesize more complex structures like aminostilbenes or phenoxazinones, which have applications in light-emitting materials and as specialized dyes. rsc.org The ethyl and methyl groups would influence the solubility, processability, and electronic properties of any resulting polymer or large molecule.

Data Tables

Chemical and Physical Properties of this compound

This table summarizes the known properties of the compound. Data is limited due to the lack of extensive research.

| Property | Value | Source |

| CAS Number | 112730-54-8 | chemsrc.com |

| Molecular Formula | C₉H₁₃NO | chemsrc.com |

| Molecular Weight | 151.21 g/mol | - |

| IUPAC Name | This compound | - |

Data sourced from publicly available chemical databases.

Comparison of this compound with Related Compounds

This table highlights the structural similarities and established applications of closely related aminophenols, providing context for the potential uses of the target compound.

| Compound Name | Structure | Key Research Applications |

| 4-Aminophenol |  | Precursor for paracetamol; photographic developer; intermediate for azo dyes. solubilityofthings.comwikipedia.org |

| 4-Amino-3-methylphenol (4-Amino-m-cresol) |  | Intermediate in oxidative hair dyes; reagent for synthesis of antipsychotic derivatives. cir-safety.orgchemicalbook.com |

| This compound |  | Inferred: Potential intermediate for novel hair dyes, pharmaceuticals, and functional materials. |

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-ethyl-5-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-3-7-5-8(11)4-6(2)9(7)10/h4-5,11H,3,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNPYYSANMRPVKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC(=C1)O)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40633432 | |

| Record name | 4-Amino-3-ethyl-5-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112730-54-8 | |

| Record name | 4-Amino-3-ethyl-5-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Amino 3 Ethyl 5 Methylphenol

Established Synthetic Pathways and Chemical Transformations

The traditional synthesis of aromatic amines from phenolic precursors often relies on the introduction of a nitrogen-containing functional group onto the aromatic ring, followed by its reduction. The primary routes include nitration-reduction and nitrosation-reduction sequences.

Nitration-Reduction Sequences

A common and well-established pathway for the synthesis of aromatic amines is the nitration of an aromatic ring followed by the reduction of the nitro group. For the synthesis of 4-amino-3-ethyl-5-methylphenol, this would involve the initial nitration of 3-ethyl-5-methylphenol (B1664131).

The hydroxyl (-OH) group of a phenol (B47542) is a strongly activating, ortho, para-directing group in electrophilic aromatic substitution reactions. byjus.comaskfilo.com In the case of 3-ethyl-5-methylphenol, the positions ortho (2 and 6) and para (4) to the hydroxyl group are activated. Due to steric hindrance from the adjacent ethyl and methyl groups, substitution at the para position is often favored.

The nitration is typically carried out using a mixture of nitric acid and a dehydrating agent like sulfuric acid. askfilo.com This generates the nitronium ion (NO₂⁺), which acts as the electrophile. The reaction with 3-ethyl-5-methylphenol is expected to yield 3-ethyl-5-methyl-4-nitrophenol as the major product.

Reaction Scheme: Nitration of 3-ethyl-5-methylphenol

Figure 1: Proposed nitration of 3-ethyl-5-methylphenol to yield 3-ethyl-5-methyl-4-nitrophenol.

Following the nitration, the resulting 3-ethyl-5-methyl-4-nitrophenol undergoes reduction to the corresponding amine. This reduction can be achieved through various methods, including catalytic hydrogenation or using reducing agents like tin or iron in an acidic medium. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) is a widely used and efficient method for this transformation. pherobase.com

Reaction Scheme: Reduction of 3-ethyl-5-methyl-4-nitrophenol

Figure 2: Reduction of the nitro group to an amino group to form the final product.

Below is a table summarizing typical conditions for the nitration-reduction sequence based on similar phenolic compounds.

| Step | Reagents & Conditions | Typical Yield (%) |

| Nitration | Conc. HNO₃, Conc. H₂SO₄, 0-10 °C | 70-85 |

| Reduction | H₂, Pd/C or Pt/C Catalyst, Ethanol (B145695) or Methanol, Room Temp. | 85-95 |

Note: Yields are estimates based on analogous reactions and may vary for the specific substrate.

Nitrosation-Reduction Sequences

An alternative to nitration is the nitrosation of the phenol, followed by reduction of the nitroso group. Phenols react with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and an acid, to form nitrosophenols. nih.gov Similar to nitration, the hydroxyl group directs the electrophilic nitrosonium ion (NO⁺) to the para position.

The reaction of 3-ethyl-5-methylphenol with nitrous acid would be expected to produce 3-ethyl-5-methyl-4-nitrosophenol.

The subsequent reduction of the nitroso group to an amino group can be accomplished using a variety of reducing agents, including sodium dithionite (B78146) (Na₂S₂O₄) or catalytic hydrogenation. This pathway can sometimes offer better selectivity compared to nitration for certain substrates.

| Step | Reagents & Conditions | Typical Yield (%) |

| Nitrosation | NaNO₂, HCl or H₂SO₄, 0-5 °C | 75-90 |

| Reduction | Sodium Dithionite or H₂/Catalyst | 80-95 |

Note: Yields are estimates based on analogous reactions and may vary for the specific substrate.

Aromatic Substitution Reactions

The synthesis of this compound is fundamentally an electrophilic aromatic substitution process. britannica.com The key step involves the introduction of a nitrogen-containing group (e.g., nitro or nitroso) at the C4 position of the 3-ethyl-5-methylphenol ring, which is activated by the hydroxyl group. Direct amination of the phenol is generally not feasible due to the low reactivity of ammonia (B1221849) or amines as electrophiles and the harsh conditions required.

Nucleophilic aromatic substitution is not a viable pathway in this case, as it would necessitate a leaving group at the C4 position and the presence of strong electron-withdrawing groups to activate the ring, which are not present in the precursor. libretexts.org Therefore, the synthetic strategy is dominated by electrophilic substitution pathways.

Green Chemistry Approaches to this compound Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. For the synthesis of aminophenols, green chemistry principles can be applied, particularly in the reduction step.

Catalytic Hydrogenation Methods

Catalytic hydrogenation is considered a green chemical process as it utilizes hydrogen gas as the reductant, with water being the only byproduct. pherobase.com The reduction of 3-ethyl-5-methyl-4-nitrophenol to this compound using this method is highly efficient.

Various catalysts can be employed, with platinum and palladium being highly effective. pherobase.com The use of supported catalysts, such as on activated carbon, allows for easy recovery and recycling, further enhancing the green credentials of the process. The reactions are typically run at moderate temperatures and pressures, often in environmentally friendly solvents like ethanol or even water.

Table of Catalysts for Hydrogenation of Nitrophenols

| Catalyst | Solvent | Temperature (°C) | Pressure (atm) |

| 5% Pt/C | Ethanol | 25-50 | 1-5 |

| 10% Pd/C | Methanol | 25-50 | 1-5 |

| Raney Nickel | Ethanol/Water | 50-100 | 10-50 |

Solvent-Free Reaction Systems

Solvent-free, or solid-state, reactions are a cornerstone of green chemistry, as they eliminate the environmental and economic costs associated with solvent use, recovery, and disposal. While the initial nitration or nitrosation steps are typically performed in a liquid phase for effective mixing and temperature control, the subsequent reduction step can potentially be adapted to a solvent-free system, for instance, through mechanochemical methods or solid-phase catalysis. However, literature specifically detailing solvent-free reductions of nitrophenols is still emerging.

Atom Economy and E-Factor Analysis in Synthetic Routes

Green chemistry principles are crucial in modern synthetic planning, aiming to minimize environmental impact and maximize efficiency. Two key metrics for evaluating the "greenness" of a reaction are Atom Economy and the Environmental Factor (E-Factor). chembam.comjocpr.com

Atom Economy is a theoretical measure of the efficiency of a reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com The formula is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

E-Factor provides a more practical measure of waste generation, defined as the total mass of waste produced per unit of product. libretexts.org The formula is:

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

An ideal E-Factor is 0, with lower values indicating less waste and a greener process. libretexts.org The pharmaceutical industry, known for complex multi-step syntheses, has historically had very high E-factors, often between 25 and 100, or even higher. chembam.com

While specific, documented synthetic routes for this compound are not widely published, a plausible route involves the reduction of an intermediate, 4-nitro-3-ethyl-5-methylphenol. The choice of reducing agent significantly impacts the green metrics of this step.

Two common reduction methods are catalytic hydrogenation and stoichiometric metal-acid reduction (e.g., using tin or iron in acidic medium). Catalytic hydrogenation is highly atom-economical as hydrogen is the only reagent incorporated, with the catalyst used in small, often recyclable amounts. In contrast, metal-acid reductions generate significant stoichiometric amounts of metal salt waste, leading to poor atom economy and a high E-Factor.

Table 1: Theoretical Green Metrics Comparison for the Reduction of 4-nitro-3-ethyl-5-methylphenol This table presents a theoretical analysis based on common chemical transformations.

| Metric | Method 1: Catalytic Hydrogenation (H₂) | Method 2: Tin/HCl Reduction (Sn/HCl) | Comments |

|---|---|---|---|

| Reactants | 4-nitro-3-ethyl-5-methylphenol + 3H₂ | 2 x 4-nitro-3-ethyl-5-methylphenol + 3Sn + 12HCl | Stoichiometry for the tin reduction is shown for 2 moles of starting material. |

| Products | This compound + 2H₂O | 2 x this compound + 3SnCl₄ + 4H₂O | The desired product is the same, but the byproducts differ significantly. |

| Atom Economy | 88.4% | 34.7% | Catalytic hydrogenation shows significantly higher atom economy as the only byproduct is water. |

| E-Factor (Theoretical) | ~0.13 | ~1.88 | The E-Factor for the tin reduction is substantially higher due to the generation of heavy metal salt waste. |

Precursor Chemistry and Synthetic Intermediate Utility

Synthesis from Related Cresols and Aniline (B41778) Derivatives

The most direct and logical synthetic pathway to this compound begins with a correspondingly substituted cresol (B1669610) precursor.

Synthesis from 3-Ethyl-5-methylphenol:

A common industrial method for preparing substituted aminophenols involves a two-step process: electrophilic substitution followed by reduction. google.comgoogle.com

Nitration/Nitrosation: The starting material, 3-ethyl-5-methylphenol, possesses an activating hydroxyl group and two alkyl groups, which are all ortho, para-directing for electrophilic aromatic substitution. nist.gov The position para to the powerful hydroxyl group (C4) is sterically accessible and electronically favored for substitution. Treatment of 3-ethyl-5-methylphenol with a nitrating agent (such as nitric acid, often in a two-phase system to control reactivity) or a nitrosating agent (like sodium nitrite in acid) would introduce a nitro (-NO₂) or nitroso (-NO) group at the C4 position. datapdf.com This yields the key intermediate, 4-nitro-3-ethyl-5-methylphenol or 4-nitroso-3-ethyl-5-methylphenol.

Reduction: The nitro or nitroso intermediate is then reduced to the target aminophenol. As discussed previously, catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or Raney nickel catalyst) is the preferred green method. prepchem.com Alternatively, metal-based reductions using iron, tin, or zinc in an acidic medium can also accomplish this transformation, albeit with more significant waste generation. google.com

Synthesis from Aniline Derivatives:

Synthesizing this compound from an aniline precursor would be a more convoluted and less efficient process. Standard methods for introducing a hydroxyl group onto an aromatic ring, such as through diazotization followed by hydrolysis, are often not regioselective and may require complex protecting group strategies to prevent unwanted side reactions on the existing amino group and alkyl substituents. While methods exist for synthesizing complex meta-aminophenol derivatives, they often involve multi-step cascade reactions or transition metal-catalyzed cross-coupling, which are less straightforward than the cresol-based approach for this specific substitution pattern. nih.gov

Role as a Key Intermediate in Multi-Step Syntheses

Substituted aminophenols are valuable building blocks in organic synthesis due to their bifunctional nature, containing both a nucleophilic amino group and a phenolic hydroxyl group. rsc.orgresearchgate.net This dual reactivity allows for selective derivatization and the construction of more complex molecular architectures.

The utility of this compound can be inferred from its structural analog, 4-amino-3-methylphenol (B1666317), which is a known intermediate in the manufacturing of:

Fluorran Dyes: These are used as color formers in carbonless copy paper and thermal printing systems. google.com

Plant Protection Agents: The aminophenol scaffold can be incorporated into various herbicidal and fungicidal compounds. google.com

Specialty Polymers and Resins: It can serve as a monomer for high-performance resins and a component in the synthesis of carbon fibers. google.com

The amino group of this compound can be readily converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups or for use in azo coupling reactions to produce dyes. The amino group can also act as a nucleophile in condensation reactions, for example, with carboxylic acids or their derivatives to form amides.

Furthermore, N-functionalized 2-aminophenols are key precursors for synthesizing benzoxazoles, a class of heterocyclic compounds with significant biological activity, making them important in medicinal chemistry and drug discovery. rsc.orgresearchgate.net The presence of the ethyl and methyl groups on the ring can be used to fine-tune the solubility, reactivity, and biological properties of the final products.

Advanced Spectroscopic and Structural Elucidation of 4 Amino 3 Ethyl 5 Methylphenol

Vibrational Spectroscopy Studies (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, offers a comprehensive view of the molecular vibrations of 4-Amino-3-ethyl-5-methylphenol. These methods are crucial for identifying characteristic functional groups and probing the subtle effects of intermolecular forces. While specific experimental spectra for this compound are not widely available in the public domain, the expected vibrational frequencies can be reliably predicted by analyzing the spectra of closely related compounds such as 4-aminophenol (B1666318), 4-amino-3-methylphenol (B1666317), and other substituted phenols and anilines. mdpi.comresearchgate.netnih.govamericanpharmaceuticalreview.comrsc.orgresearchgate.netnist.govchemicalbook.com

The FT-IR and Raman spectra of this compound are expected to exhibit distinct bands corresponding to its primary functional groups: the amino (-NH₂), hydroxyl (-OH), and alkyl (ethyl and methyl) groups, as well as the aromatic ring.

The hydroxyl (-OH) group vibrations are typically characterized by a strong, broad absorption band in the FT-IR spectrum in the region of 3200-3600 cm⁻¹. rsc.org The broadness of this band is indicative of hydrogen bonding. The O-H stretching vibration is a key marker for this functional group.

The amino (-NH₂) group gives rise to two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region in the FT-IR spectrum. rsc.org These correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds. The N-H bending vibration is typically observed around 1600-1650 cm⁻¹.

The aromatic ring vibrations produce a series of characteristic bands. The C-H stretching vibrations on the aromatic ring are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations within the ring typically result in several bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern on the ring, are expected in the 800-900 cm⁻¹ range.

The alkyl groups (ethyl and methyl) will show C-H stretching vibrations in the 2850-2960 cm⁻¹ region. Bending vibrations for the methyl and ethyl groups are expected in the 1375-1465 cm⁻¹ range.

A summary of the expected characteristic vibrational frequencies is presented in the table below.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |

| Amino (-NH₂) | N-H Asymmetric Stretch | ~3400 - 3500 |

| N-H Symmetric Stretch | ~3300 - 3400 | |

| N-H Bend (Scissoring) | ~1600 - 1650 | |

| Aromatic Ring | C-H Stretch | ~3000 - 3100 |

| C=C Stretch | ~1450 - 1600 | |

| C-H Out-of-plane Bend | ~800 - 900 | |

| Alkyl (Ethyl, Methyl) | C-H Stretch | ~2850 - 2960 |

| C-H Bend | ~1375 - 1465 | |

| Phenolic C-O | C-O Stretch | ~1200 - 1260 |

This table presents predicted frequency ranges based on data from related compounds.

The vibrational spectra of this compound in the condensed phase are significantly influenced by intermolecular hydrogen bonding. The presence of both a hydroxyl group (a hydrogen bond donor and acceptor) and an amino group (a hydrogen bond donor and acceptor) facilitates the formation of a complex network of intermolecular hydrogen bonds.

These interactions are most evident in the broadening and shifting of the O-H and N-H stretching bands to lower frequencies in the FT-IR spectrum. researchgate.net The extent of this shifting and broadening can provide qualitative information about the strength of the hydrogen bonds. In a solid-state sample, the presence of sharp, well-defined O-H and N-H bands might suggest a highly ordered crystalline structure with uniform hydrogen bonding environments. Conversely, a very broad and featureless absorption would indicate a more amorphous or disordered solid with a wide range of hydrogen bond strengths.

Raman spectroscopy can also provide insights into hydrogen bonding, although the changes in the O-H and N-H stretching bands are often less pronounced than in FT-IR. However, low-frequency Raman scattering can be used to study the intermolecular vibrational modes directly, which are related to the collective motions of molecules within the crystal lattice and are highly sensitive to the nature and strength of intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, ¹H and ¹³C NMR, along with two-dimensional techniques, would be used to confirm the molecular structure and connectivity.

While specific experimental NMR data for this compound is scarce, the chemical shifts can be reliably predicted based on the analysis of similar substituted phenols and anilines. cdnsciencepub.comchemicalbook.com The electron-donating effects of the amino and hydroxyl groups, as well as the alkyl substituents, will influence the chemical shifts of the aromatic protons and carbons.

¹H NMR: The single aromatic proton is expected to appear as a singlet in the aromatic region of the spectrum. Due to the strong electron-donating nature of the para-amino and ortho/meta-hydroxyl and alkyl groups, this proton is likely to be shielded and resonate at a relatively upfield chemical shift for an aromatic proton, likely in the range of 6.0-6.5 ppm. The protons of the amino group (-NH₂) and the hydroxyl group (-OH) will appear as broad singlets, and their chemical shifts will be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. The ethyl group will exhibit a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, with coupling between them. The methyl group attached to the aromatic ring will appear as a singlet.

¹³C NMR: The ¹³C NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule. The carbons bearing the hydroxyl and amino groups will be significantly shifted downfield due to the deshielding effect of the electronegative oxygen and nitrogen atoms. The aromatic carbon atoms will have chemical shifts in the typical aromatic region (110-160 ppm), with the exact values influenced by the electronic effects of the substituents. The carbons of the ethyl and methyl groups will appear in the upfield aliphatic region of the spectrum.

The following tables provide predicted chemical shift ranges for the protons and carbons of this compound.

Predicted ¹H NMR Chemical Shifts

| Proton | Predicted δ (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 6.0 - 6.5 | Singlet |

| -OH | Variable (broad) | Singlet |

| -NH₂ | Variable (broad) | Singlet |

| -CH₂- (Ethyl) | 2.4 - 2.8 | Quartet |

| -CH₃ (Ethyl) | 1.0 - 1.4 | Triplet |

These are estimated chemical shift ranges and are subject to solvent and other experimental conditions.

Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted δ (ppm) |

|---|---|

| C-OH | 150 - 155 |

| C-NH₂ | 135 - 140 |

| C-Ethyl | 120 - 125 |

| C-Methyl | 115 - 120 |

| Aromatic CH | 110 - 115 |

| C-quat (adjacent to O/N) | 125 - 130 |

| -CH₂- (Ethyl) | 20 - 25 |

| -CH₃ (Ethyl) | 10 - 15 |

These are estimated chemical shift ranges.

To unambiguously assign the proton and carbon signals and confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments are essential. nih.govresearchgate.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between the methylene and methyl protons of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments would establish the one-bond correlations between protons and their directly attached carbons. For example, the aromatic proton signal would correlate with the signal of the aromatic CH carbon, and the signals of the ethyl and methyl protons would correlate with their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. For instance, the protons of the ring-attached methyl group would show correlations to the adjacent aromatic carbons, and the aromatic proton would show correlations to the neighboring quaternary carbons. These correlations would definitively confirm the substitution pattern on the aromatic ring.

Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying dynamic processes such as conformational changes and tautomerism that occur on the NMR timescale. unibas.itmdpi.com

Conformational Analysis: For this compound, restricted rotation around the C-N and C-O bonds could potentially lead to different stable conformations at low temperatures. However, for a molecule of this size and at typical measurement temperatures, the rotation around these bonds is generally expected to be fast on the NMR timescale, resulting in time-averaged signals. At very low temperatures, it might be possible to observe the freezing out of different rotamers, which would manifest as a splitting of the NMR signals.

Tautomerism: Aminophenols can potentially exist in tautomeric forms, such as the imino-keto form. psu.edu For 4-aminophenol, studies have shown that the aminophenol form is the predominant tautomer in solution. psu.edu It is highly likely that this compound also exists predominantly in the aminophenol form. However, dynamic NMR studies, particularly in different solvents and at varying temperatures, could provide evidence for the existence of minor tautomers in equilibrium. This would be observed as exchange broadening of the signals of the protons and carbons involved in the tautomeric equilibrium. ¹⁵N NMR spectroscopy, if feasible, could be particularly informative in studying such tautomeric equilibria, as the chemical shift of the nitrogen atom is very sensitive to its hybridization state (amino vs. imino). nih.govingentaconnect.comresearchgate.net

Mass Spectrometry (MS) for Molecular Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic molecules by analyzing their fragmentation patterns.

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. The theoretical exact mass of this compound can be calculated from its molecular formula, C₉H₁₃NO. This high-resolution measurement is critical for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

The determination of the exact mass is achieved by instruments such as Time-of-Flight (TOF) or Orbitrap mass analyzers, which can provide mass accuracy in the low parts-per-million (ppm) range. researchgate.net For this compound, the calculated monoisotopic mass is 151.10000 Da. nih.gov Experimental determination via HRMS would be expected to yield a value within a few ppm of this theoretical mass, confirming the elemental formula.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₁₃NO |

| Monoisotopic Mass | 151.10000 Da |

| Nominal Mass | 151 Da |

This table presents the theoretical mass values for this compound, which are foundational for its identification via high-resolution mass spectrometry.

Tandem mass spectrometry (MS/MS) is a powerful technique used to study the fragmentation of ions, providing detailed structural information. wikipedia.org In an MS/MS experiment, the molecular ion of this compound ([M+H]⁺ or M⁺˙) is selected in the first stage of mass analysis, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed in the second stage.

Proposed Key Fragmentation Pathways:

Loss of a methyl radical (•CH₃): A common fragmentation for methylated aromatic compounds, leading to a fragment ion with a mass-to-charge ratio (m/z) of approximately 136.

Loss of an ethyl radical (•C₂H₅): Cleavage of the ethyl group would result in a fragment ion at an m/z of approximately 122.

Cleavage of the C-N bond: Fragmentation involving the amino group could also occur.

Ring fragmentation: At higher collision energies, fragmentation of the aromatic ring itself is possible, though typically less predominant than the loss of substituents.

The analysis of these fragmentation patterns allows for the unambiguous identification of the compound and can help to distinguish it from its isomers.

Table 2: Predicted Major Fragment Ions in MS/MS of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss |

| 152 ([M+H]⁺) | 137 | •CH₃ |

| 152 ([M+H]⁺) | 123 | •C₂H₅ |

| 151 (M⁺˙) | 136 | •CH₃ |

| 151 (M⁺˙) | 122 | •C₂H₅ |

This table outlines the expected major fragment ions and their corresponding neutral losses for this compound based on common fragmentation patterns of similar molecules.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities, such as starting materials, byproducts, and isomers, as well as for quantifying its purity.

High-performance liquid chromatography (HPLC) is a primary method for the analysis of non-volatile and thermally labile compounds like aminophenols. The development of a robust HPLC method is crucial for the quality control of this compound. Several studies on the HPLC analysis of isomeric aminophenols in hair dye formulations provide a solid basis for method development. nih.govpom.go.idresearchgate.netdmu.dk

A typical HPLC method would employ a reversed-phase column, such as a C18 or a polar-embedded column, to achieve separation based on the hydrophobicity of the analytes. A gradient elution using a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is often used to effectively separate a range of compounds with varying polarities. nih.govsielc.com A diode-array detector (DAD) is commonly used for detection, allowing for the simultaneous monitoring of absorbance at multiple wavelengths and the acquisition of UV spectra for peak identification and purity assessment. researchgate.net

Table 3: Exemplary HPLC Method Parameters for Aminophenol Analysis

| Parameter | Typical Value/Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) pom.go.id |

| Mobile Phase A | Acetonitrile nih.gov |

| Mobile Phase B | Aqueous buffer (e.g., phosphate or acetate with ion-pairing agent) nih.govresearchgate.net |

| Elution | Gradient elution researchgate.net |

| Flow Rate | 1.0 mL/min pom.go.id |

| Column Temperature | 30-40 °C pom.go.id |

| Detector | Diode Array Detector (DAD) researchgate.net |

| Injection Volume | 5-10 µL researchgate.netdmu.dk |

This table summarizes typical parameters for an HPLC method suitable for the separation and analysis of aminophenol isomers, which would be applicable to this compound.

Gas chromatography (GC) is a high-resolution separation technique well-suited for volatile and thermally stable compounds. Due to the polar nature of the amino and hydroxyl groups, which can lead to poor peak shape and thermal degradation, this compound typically requires derivatization prior to GC analysis. sigmaaldrich.com

A common derivatization strategy for phenols and amines is silylation, where the active hydrogens are replaced with a nonpolar group, such as a trimethylsilyl (B98337) (TMS) group. mdpi.comresearchgate.net Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. researchgate.net The resulting silylated derivative of this compound would be significantly more volatile and thermally stable, allowing for its analysis by GC.

The GC analysis is typically performed on a capillary column with a nonpolar or medium-polarity stationary phase. A flame ionization detector (FID) can be used for quantification, while a mass spectrometer (MS) provides structural information and confirmation of identity based on the fragmentation pattern of the derivative. mdpi.com

Table 4: General GC-MS Parameters for Analysis of Derivatized Phenols

| Parameter | Typical Value/Condition |

| Derivatization Reagent | BSTFA or MSTFA |

| Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |

| Stationary Phase | 5% Phenyl-methylpolysiloxane (or similar) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Oven Program | Temperature gradient (e.g., 50 °C to 250 °C) |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

This table provides a general outline of the parameters used in the GC-MS analysis of silylated phenolic compounds, which would be applicable for the analysis of derivatized this compound.

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of molecules. For this compound, these methods can elucidate its geometry, reactivity, and electronic characteristics from first principles.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By optimizing the geometry of this compound, DFT can predict its most stable three-dimensional shape. This optimization process minimizes the energy of the molecule to determine equilibrium bond lengths, bond angles, and dihedral angles. Computational modeling using DFT, often with the B3LYP functional, is a standard approach to predict these molecular geometries and the distribution of electron density. ambeed.com

The optimized structure would reveal the precise spatial arrangement of the amino (-NH2), hydroxyl (-OH), ethyl (-CH2CH3), and methyl (-CH3) groups attached to the benzene (B151609) ring. These structural parameters are crucial as they influence the molecule's physical and chemical properties.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical Data) This table presents hypothetical, representative data for illustrative purposes, as specific experimental or calculated values for this exact molecule are not available in the cited literature.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-O | ~1.37 Å |

| Bond Length | C-N | ~1.40 Å |

| Bond Length | C-C (ring) | ~1.39 - 1.41 Å |

| Bond Angle | C-O-H | ~109° |

| Bond Angle | C-N-H | ~112° |

| Dihedral Angle | C-C-N-H | Variable (Conformer Dependent) |

HOMO-LUMO Energy Gap and Molecular Reactivity Indices

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. evitachem.com A small energy gap suggests that the molecule can be easily excited, implying high chemical reactivity. chemsrc.com

For this compound, the HOMO is expected to be localized on the electron-donating amino and hydroxyl groups and the electron-rich aromatic ring. The LUMO is likely distributed over the π-system of the benzene ring. The energy gap can be used to derive global reactivity descriptors that quantify the molecule's behavior in chemical reactions. In similar phenolic compounds, HOMO-LUMO gaps calculated by DFT are often in the range of 4-5 eV. libretexts.org

Table 2: Hypothetical Frontier Orbital Energies and Reactivity Indices (Illustrative Data) This table presents hypothetical, representative data for illustrative purposes.

| Parameter | Predicted Value (eV) |

|---|---|

| EHOMO | -5.30 |

| ELUMO | -0.40 |

| Energy Gap (ΔE) | 4.90 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. It helps in identifying the regions that are rich or deficient in electrons. For this compound, the MEP map would show regions of negative potential (typically colored red or yellow) around the electronegative oxygen and nitrogen atoms, indicating these are the most likely sites for electrophilic attack. Conversely, regions of positive potential (colored blue) would be found around the hydrogen atoms of the amino and hydroxyl groups, marking them as sites for nucleophilic interactions.

Conformational Analysis and Tautomeric Equilibria

Energetic Landscape of Conformers and Tautomers

Molecules can exist in different spatial arrangements called conformers, which arise from the rotation around single bonds. For this compound, rotations around the C-C bond of the ethyl group and the C-N and C-O bonds of the substituents can lead to various conformers with different energies. Computational methods can map the potential energy surface by calculating the energy for each rotational position, allowing for the identification of the most stable, low-energy conformers.

Tautomerism, the migration of a proton, is another important consideration. While the phenol (B47542) form of this compound is expected to be overwhelmingly stable, theoretical calculations can explore the possibility and energetics of its keto-amine tautomer. Studies on similar systems consistently show that the enol (phenol) form is significantly more stable than the keto tautomer. By calculating the Gibbs free energies of all possible conformers and tautomers, a complete energetic landscape can be constructed to predict the dominant species under equilibrium conditions.

Intramolecular Hydrogen Bonding and Stability

The molecular structure of this compound, featuring a hydroxyl (-OH) group and an amino (-NH2) group in an ortho position to each other on the benzene ring, strongly suggests the presence of an intramolecular hydrogen bond. This non-covalent interaction, where the hydroxyl proton forms a hydrogen bond with the lone pair of the amino nitrogen (O-H···N), is a critical determinant of the molecule's conformational preference and stability.

The stability of aminophenol derivatives and their corresponding radicals has been analyzed using DFT, revealing that internal hydrogen bonding plays a significant role in their stabilization. researchgate.net The presence of the ethyl and methyl groups on the ring of this compound would further modulate the electronic environment and, consequently, the strength of the intramolecular hydrogen bond.

| Compound | H-Bond Type | Bond Length (H···A) (Å) | Bond Angle (O-H···A) (°) | H-Bond Enthalpy (ΔHintra-HB) (kcal/mol) |

|---|---|---|---|---|

| 2-Aminophenol (B121084) | O-H···N | 1.793 | - | - |

| 2-Hydroxyacetophenone | O-H···O | - | - | - |

Data for 2-Aminophenol is based on computational studies that confirm the presence of a hydrogen bond; specific energetic and geometric values can vary with the level of theory. researchgate.net Data for other substituted phenols are presented for comparative purposes. researchgate.net

Simulation of Spectroscopic Properties

Computational chemistry provides powerful tools for simulating various types of spectra, offering a way to predict and interpret experimental results.

The vibrational spectrum of this compound can be predicted using DFT calculations. These calculations yield harmonic vibrational frequencies, which, when appropriately scaled, show good agreement with experimental FT-IR and FT-Raman spectra. globalresearchonline.net For related molecules like aniline (B41778) and its derivatives, extensive theoretical studies have been conducted to assign the vibrational modes. globalresearchonline.netresearchgate.net

Key vibrational modes for this compound would include:

O-H Stretching: The frequency of this mode is sensitive to hydrogen bonding. In the case of a strong intramolecular hydrogen bond, the O-H stretching frequency is expected to be red-shifted (lowered) and broadened compared to a free hydroxyl group.

N-H Stretching: The amino group will exhibit symmetric and asymmetric stretching modes. These are also influenced by hydrogen bonding.

C-O and C-N Stretching: These modes will appear in the fingerprint region of the spectrum.

Aromatic Ring Vibrations: C-H stretching, C=C stretching, and ring breathing modes are characteristic of the benzene core.

Alkyl Group Vibrations: C-H stretching, bending, and rocking modes from the ethyl and methyl substituents will also be present.

Theoretical calculations on substituted anilines and phenols have demonstrated that DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can accurately predict these vibrational frequencies. globalresearchonline.net

| Vibrational Mode | Calculated Frequency (B3LYP/6-31G(d)) | Experimental Frequency |

|---|---|---|

| O-H Stretch | ~3500-3600 (unscaled) | Lower due to H-bonding |

| N-H Asymmetric Stretch | ~3500 (unscaled) | ~3450 |

| N-H Symmetric Stretch | ~3400 (unscaled) | ~3370 |

| C-O Stretch | ~1250 (unscaled) | ~1260 |

Frequencies are approximate and based on general values for aminophenols. theaic.org Scaling factors are typically applied to calculated frequencies to improve agreement with experimental data. globalresearchonline.net

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is highly effective for this purpose. theaic.org Machine learning approaches are also emerging as powerful tools for accurate and rapid prediction of NMR chemical shifts. arxiv.orgarxiv.org

For this compound, one would expect distinct signals in both ¹H and ¹³C NMR spectra corresponding to each unique nucleus in the molecule.

¹H NMR: The chemical shift of the phenolic proton would be significantly affected by the intramolecular hydrogen bond, likely appearing at a higher chemical shift (downfield). The amino protons would also have a characteristic chemical shift. The aromatic protons would appear as distinct signals based on their electronic environment, influenced by the directing effects of the hydroxyl, amino, ethyl, and methyl groups. The protons of the ethyl and methyl groups would appear in the aliphatic region.

¹³C NMR: The chemical shifts of the aromatic carbons would be highly dependent on the attached functional groups. The carbon bearing the hydroxyl group (C-OH) and the one bearing the amino group (C-NH₂) would have characteristic downfield shifts. The positions of the other ring carbons would be influenced by the combined electronic effects of all substituents.

Computational studies on 2-aminophenol have shown good agreement between GIAO-calculated and experimental ¹H and ¹³C NMR chemical shifts. theaic.org

| Carbon Atom | Calculated Shift (B3LYP/cc-pVDZ) | Experimental Shift |

|---|---|---|

| C1 (C-OH) | 145.1 | 144.3 |

| C2 (C-NH2) | 137.9 | 137.4 |

| C3 | 116.1 | 115.4 |

| C4 | 121.2 | 119.5 |

| C5 | 119.9 | 118.9 |

| C6 | 116.8 | 115.0 |

Data adapted from a computational study on 2-aminophenol. theaic.org Values are relative to TMS.

Time-dependent DFT (TD-DFT) is the method of choice for simulating UV-Vis absorption spectra. It allows for the calculation of electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities, respectively. The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions within the aromatic system.

The presence of the hydroxyl and amino groups, both strong electron-donating groups, will cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzene. The ethyl and methyl groups, being weakly electron-donating, will have a smaller, but still noticeable, effect on the electronic transitions. TD-DFT calculations on substituted anilines and other push-pull systems have successfully predicted their UV-Vis spectra, showing how different substituents modulate the absorption properties. physchemres.orgrsc.org For instance, studies on aniline-based oligomers have demonstrated how the HOMO-LUMO gap, which is related to the absorption wavelength, can be tuned by copolymerization. physchemres.org

| Compound | Solvent | Calculated λmax (nm) | Major Transition Type |

|---|---|---|---|

| 4-Nitroaniline | - | - | π→π* (Charge Transfer) |

| Aniline-EDOT Copolymer | DMSO | 424 | π→π* |

Data for 4-Nitroaniline and an Aniline-EDOT copolymer are presented as examples of TD-DFT applications to substituted anilines. physchemres.orgrsc.org The specific λ_max for this compound would require a dedicated calculation.

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transient species like transition states that are difficult to observe experimentally.

A key reaction for phenolic compounds is oxidation, often initiated by radicals like the hydroxyl radical (•OH). This is particularly relevant to their role as antioxidants. Computational studies have been employed to map out the potential energy surface for the oxidation of phenol. sci-hub.seresearchgate.netacs.org

The reaction can proceed via two main pathways:

Hydrogen Atom Transfer (HAT): Direct abstraction of the phenolic hydrogen by a radical, forming a phenoxyl radical.

Radical Adduct Formation (RAF): Addition of the radical to the aromatic ring, typically at the ortho or para positions, to form a radical adduct. sci-hub.se

DFT calculations can be used to locate the transition state structures for both pathways. The calculated activation barriers provide insight into the preferred reaction mechanism. For phenol oxidation by •OH, computational studies have shown that OH addition to the ortho-position is a dominant pathway. sci-hub.se Following the initial addition, subsequent reactions, such as water elimination or further oxidation, can be modeled to elucidate the formation of products like catechols or quinones. rsc.org For this compound, the presence of the amino and alkyl groups would influence the regioselectivity of radical attack and the stability of the resulting intermediates and transition states.

| Reaction Step | Computational Method | Calculated Barrier |

|---|---|---|

| •OH addition to ortho-position | ROCCSD(T)//BH&HLYP | Low barrier |

| HO2 elimination from adduct | ROCCSD(T)//BH&HLYP | Low barrier |

| Direct H-abstraction from OH | B3LYP | Low barrier |

Data is based on computational studies of phenol oxidation. sci-hub.seacs.org "Low barrier" indicates a kinetically favorable process.

Computational and Theoretical Chemistry of 4 Amino 3 Ethyl 5 Methylphenol

Analysis of Reaction Mechanisms

The surrounding solvent environment can significantly influence the kinetics and thermodynamics of chemical reactions involving 4-Amino-3-ethyl-5-methylphenol. Computational chemistry provides powerful tools to model these solvent effects, primarily through implicit and explicit solvation models. These models help in understanding how the solvent interacts with the reactant, transition states, and products, thereby altering the reaction energy profile.

Implicit solvation models, such as the Polarizable Continuum Model (PCM) and its variants (e.g., C-PCM, IEF-PCM), or the Conductor-like Screening Model for Real Solvents (COSMO-RS), treat the solvent as a continuous medium with a specific dielectric constant. acs.org These models are computationally efficient and are widely used to estimate the bulk solvent effects on the electronic structure and energies of solutes. For instance, in the oxidation reactions of phenolic compounds, which are a common reaction pathway, the stability of the resulting phenoxyl radical and cationic species is highly dependent on the polarity of the solvent. rsc.org Increasing the dielectric constant of the solvent generally leads to greater stabilization of charged and highly polar species. eurjchem.com

Explicit solvation models, on the other hand, involve the inclusion of individual solvent molecules in the computational model. This approach allows for the detailed investigation of specific solute-solvent interactions, such as hydrogen bonding. For this compound, the amino (-NH₂) and hydroxyl (-OH) groups are capable of forming strong hydrogen bonds with protic solvents like water or ethanol (B145695). These specific interactions can play a crucial role in stabilizing or destabilizing transition states and can significantly affect reaction barriers. For example, in proton transfer reactions, the explicit inclusion of solvent molecules is often necessary to accurately model the proton relay mechanism. mjcce.org.mk

Detailed Research Findings:

While specific experimental or computational studies on the reaction pathways of this compound are not extensively available in the literature, theoretical investigations on analogous substituted phenols and anilines provide a framework for understanding its behavior. acs.orgrsc.org Research on similar compounds demonstrates that the choice of solvent can dictate the preferred reaction mechanism.

For instance, a computational study on a related substituted aminophenol might investigate an electrophilic aromatic substitution reaction. The reaction's progress in different solvents can be modeled to understand the solvent's role in stabilizing the intermediate carbocation (arenium ion).

Interactive Data Table: Calculated Activation Energies for a Hypothetical Nitration Reaction of this compound in Various Solvents using an Implicit Solvation Model (PCM/B3LYP/6-31G)*

The following table presents hypothetical data illustrating the effect of solvent polarity on the activation energy (Ea) for the ortho-nitration of this compound. This data is representative of what a computational study might find, showing a general trend where more polar solvents can lower the activation barrier for reactions involving polar transition states.

| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (Ea) (kcal/mol) |

| Gas Phase | 1.0 | 25.8 |

| n-Hexane | 1.9 | 24.5 |

| Diethyl Ether | 4.3 | 22.1 |

| Tetrahydrofuran (THF) | 7.5 | 21.3 |

| Dichloromethane (DCM) | 8.9 | 20.5 |

| Acetonitrile (B52724) | 37.5 | 18.9 |

| Water | 78.4 | 17.8 |

Explicit Solvation and Hydrogen Bonding Effects:

An explicit solvation model could be employed to study a proton-coupled electron transfer (PCET) reaction of this compound. In such a reaction, the explicit water molecules can form a hydrogen-bonding network that facilitates the transfer of a proton from the hydroxyl group simultaneously with the removal of an electron.

Interactive Data Table: Hypothetical Effect of Explicit Water Molecules on the O-H Bond Dissociation Energy (BDE) of this compound

This table illustrates how the inclusion of explicit water molecules in a quantum chemical calculation could affect the calculated O-H bond dissociation energy, a key parameter in oxidation reactions. The hydrogen bonding to water molecules stabilizes the resulting phenoxyl radical, thereby lowering the BDE.

| Computational Model | Number of Explicit Water Molecules | Calculated O-H BDE (kcal/mol) |

| Gas Phase | 0 | 85.2 |

| Solvated Cluster | 1 | 83.1 |

| Solvated Cluster | 2 | 81.9 |

| Solvated Cluster | 3 | 81.0 |

The combination of implicit and explicit solvation models provides a comprehensive picture of solvent effects. Implicit models can account for the bulk electrostatic environment, while explicit models can detail the specific short-range interactions that are often crucial in determining reaction pathways and selectivity. For a multifunctional molecule like this compound, such a dual approach would be essential for accurately predicting its reactivity in different solvent environments.

Reaction Mechanisms and Chemical Reactivity of 4 Amino 3 Ethyl 5 Methylphenol

Electrophilic and Nucleophilic Aromatic Substitution Pathways

Aromatic substitution reactions involve the replacement of a hydrogen atom on the benzene (B151609) ring with another substituent. The existing groups on the 4-Amino-3-ethyl-5-methylphenol molecule strongly direct the position of any new incoming group.

The regioselectivity of electrophilic aromatic substitution (SEAr) is controlled by the directing effects of the substituents already present on the ring. In this compound, the hydroxyl and amino groups are powerful activating groups, while the alkyl groups are weak activators. masterorganicchemistry.com

The directing influence of each group is as follows:

Hydroxyl (-OH) at C1: A strong ortho-, para-director. It directs incoming electrophiles to positions C2, C6, and C4.

Amino (-NH2) at C4: A strong ortho-, para-director. It directs incoming electrophiles to positions C3, C5, and C1.

Ethyl (-CH2CH3) at C3: A weak ortho-, para-director. It directs to positions C2, C4, and C6.

Methyl (-CH3) at C5: A weak ortho-, para-director. It directs to positions C2, C4, and C6.

The positions C1, C3, C4, and C5 are already substituted. The only available positions for an incoming electrophile are C2 and C6. All present groups direct towards these two positions.

The final substitution pattern is therefore determined by a combination of these directing effects and steric hindrance. dergipark.org.tr Position C2 is situated between a hydroxyl group and a bulkier ethyl group. Position C6 is located between a hydroxyl group and a smaller methyl group. Consequently, electrophilic attack is more likely to occur at the C6 position, which is less sterically hindered.

| Substituent (Position) | Activating/Deactivating Effect | Directing Effect | Favored Unoccupied Positions |

|---|---|---|---|

| -OH (C1) | Strongly Activating | Ortho, Para | C2, C6 |

| -NH2 (C4) | Strongly Activating | Ortho, Para | (All directed positions are occupied) |

| -CH2CH3 (C3) | Weakly Activating | Ortho, Para | C2, C6 |

| -CH3 (C5) | Weakly Activating | Ortho, Para | C2, C6 |

Both the amino (-NH2) and hydroxyl (-OH) groups are potent activating groups for electrophilic aromatic substitution. minia.edu.eg They possess lone pairs of electrons on the nitrogen and oxygen atoms, respectively, which can be donated to the benzene ring through resonance. This donation of electron density significantly increases the nucleophilicity of the aromatic ring, making it much more reactive towards electrophiles than benzene itself.

The presence of two such strong activating groups, along with two weakly activating alkyl groups, renders the aromatic ring of this compound highly susceptible to electrophilic attack. This high reactivity means that reactions can often proceed under milder conditions than those required for less substituted aromatic compounds.

Conversely, the electron-rich nature of the ring makes it generally unreactive towards nucleophilic aromatic substitution (NAS). masterorganicchemistry.com NAS pathways typically require the presence of strong electron-withdrawing groups to decrease the ring's electron density and stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.orglibretexts.org As this compound contains only electron-donating groups, this reaction pathway is energetically unfavorable under normal conditions.

Oxidation and Reduction Chemistry

The phenolic and amino functionalities make the molecule susceptible to redox reactions.

Phenols, particularly those substituted with electron-donating groups, are readily oxidized. The oxidation of this compound can proceed via the formation of a phenoxy radical. The presence of bulky alkyl groups at the ortho positions (C3 and C5 relative to the C4-amino group) provides some steric hindrance, which can influence the stability and subsequent reactions of this radical intermediate. acs.org Further oxidation can lead to the formation of quinone-type structures. Given the para-relationship of the amino and hydroxyl groups, oxidation can potentially form quinone-imines, which are often colored and are relevant in the chemistry of dyes. google.com

The aromatic amino group is also prone to oxidation. The electron-donating nature of the hydroxyl and alkyl groups lowers the oxidation potential of the amine, making it easier to oxidize compared to aniline (B41778). Oxidation of the amine can yield a variety of products, including nitroso and nitro compounds, or lead to the formation of polymeric materials through radical coupling reactions. The specific outcome depends heavily on the oxidizing agent and reaction conditions used.

Regarding reduction, the phenol (B47542) and amine groups are already in their reduced forms. The aromatic ring itself is resistant to reduction but can be hydrogenated to a cycloalkane derivative under forcing conditions, typically involving high pressures of hydrogen gas and potent catalysts such as rhodium or ruthenium. A more common reduction pathway in the context of this molecule's chemistry involves the reduction of a precursor, such as a nitro-substituted phenol, to generate the amino group. google.com

Derivatization Chemistry and Functional Group Interconversions

The amino and hydroxyl groups are active sites for a variety of derivatization reactions, allowing for the synthesis of a wide range of related compounds.

The amino group can undergo:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Reaction with Isocyanates: Formation of substituted urea (B33335) derivatives. smolecule.com

The hydroxyl group can undergo:

O-Alkylation (Etherification): Reaction with alkyl halides in the presence of a base (Williamson ether synthesis) to form ethers.

O-Acylation (Esterification): Reaction with acid chlorides or anhydrides to form phenolic esters.

These derivatization reactions are fundamental in modifying the molecule's properties for various applications, such as in the synthesis of dyes and pharmaceutical intermediates. smolecule.com

| Functional Group | Reaction Type | Typical Reagent | Product Class |

|---|---|---|---|

| Amino (-NH2) | Acylation | Acetyl Chloride (CH3COCl) | Amide |

| Amino (-NH2) | Alkylation | Methyl Iodide (CH3I) | Secondary/Tertiary Amine |

| Amino (-NH2) | Urea Formation | Phenyl Isocyanate (C6H5NCO) | Urea Derivative |

| Hydroxyl (-OH) | Etherification | Ethyl Bromide (CH3CH2Br) / Base | Ether |

| Hydroxyl (-OH) | Esterification | Benzoyl Chloride (C6H5COCl) / Base | Phenolic Ester |

Catalytic Roles and Ligand Design Potential

The presence of both a hard (amino) and a hard (hydroxyl) donor group, along with tunable steric and electronic properties from the alkyl substituents, makes this compound and its derivatives attractive candidates for use as ligands in coordination chemistry and catalysis.

Investigation of Metal-Complexation Properties

Aminophenols are well-known to act as versatile ligands, capable of coordinating to a wide range of metal ions. derpharmachemica.comugm.ac.idresearchgate.net They can act as bidentate ligands, coordinating through the nitrogen of the amino group and the oxygen of the deprotonated hydroxyl group to form stable chelate rings with a metal center. iarjset.com The resulting metal complexes have been investigated for various applications, including as catalysts and for their biological activities. researchgate.netiarjset.com The specific structure of this compound, with its particular substitution pattern, would influence the steric and electronic environment of the resulting metal complex, thereby affecting its stability, geometry, and catalytic activity. bohrium.com

Role in Organocatalysis or Transition Metal Catalysis

Aminophenol derivatives have been explored as ligands in transition metal-catalyzed reactions and as organocatalysts.

Transition Metal Catalysis: Aminophenol-based ligands have been successfully employed in a variety of transition metal-catalyzed transformations. derpharmachemica.comderpharmachemica.com For example, palladium complexes of aminophenol ligands have been used in allylation reactions. rsc.org Copper and palladium catalysts with aminophenol-derived ligands have been utilized for selective N- and O-arylation reactions. nih.gov The ability of some aminophenol ligands to be redox-active, meaning they can participate in electron transfer processes, adds another dimension to their catalytic potential, enabling novel reaction pathways. bohrium.comrsc.org The steric bulk provided by the ethyl and methyl groups in this compound could be advantageous in creating a specific coordination environment around a metal center, potentially leading to high selectivity in catalytic reactions.

Organocatalysis: Derivatives of aminophenols have also found application in organocatalysis. For instance, prolinamide derivatives synthesized from L-proline and 2-aminophenols have been used as organocatalysts, where the phenolic hydroxyl group can participate in hydrogen bonding to influence the stereochemical outcome of a reaction. chula.ac.th It is conceivable that derivatives of this compound could be designed to act as chiral organocatalysts for various asymmetric transformations.

Table 4: Potential Catalytic Applications of this compound Derivatives

| Catalytic Area | Potential Role of this compound Derivative | Rationale / Analogous Systems | Reference |

|---|---|---|---|

| Transition Metal Catalysis | As a bidentate ligand for metals like Pd, Cu, Ni, Co for cross-coupling, oxidation, or reduction reactions. | Aminophenol ligands are known to form stable complexes and influence the outcome of catalytic reactions. | derpharmachemica.comugm.ac.idbohrium.comderpharmachemica.comnih.gov |

| Organocatalysis | As a scaffold for chiral catalysts, utilizing the amino and hydroxyl groups for hydrogen bonding and activation. | Derivatives of aminophenols have been used in asymmetric catalysis. | chula.ac.thchiba-u.jp |

Applications of 4 Amino 3 Ethyl 5 Methylphenol in Chemical Synthesis and Materials Science

Intermediates for Specialty Chemicals

4-Amino-3-ethyl-5-methylphenol serves as a recognized intermediate in chemical and biochemical pathways. Its utility is not in large-scale dye or polymer production based on available data, but rather as a building block or a transformation product in more specialized areas, such as environmental science and chemical synthesis.

The compound is known as a downstream synthetic product of 3-ethyl-5-methylphenol (B1664131), indicating its place in multi-step chemical manufacturing processes. More specific documentation highlights its role as a metabolite in the biodegradation of the widely used herbicide, acetochlor (B104951). In a study on the effects of vermicompost on acetochlor degradation in soil, this compound was identified as one of several transient metabolites.

A 2023 study investigating the degradation of acetochlor in black soil utilized gas chromatography-mass spectrometry (GC-MS) to identify the breakdown products. The research team proposed a degradation pathway where the parent acetochlor molecule undergoes several transformations facilitated by soil microbes. Within this pathway, this compound (referred to in the study as 4-OH-MEA) emerges as a key intermediate. researchgate.net The formation of this compound is a crucial step in the eventual mineralization of the herbicide into simpler, non-toxic substances like water and carbon dioxide. researchgate.net

The identification of this compound in this context establishes it as a biomarker for acetochlor degradation. Its presence in soil or water samples can be used by environmental chemists to monitor the natural attenuation or bioremediation of sites contaminated with this herbicide. Therefore, the compound's primary documented application as a specialty chemical intermediate is in the field of environmental and analytical chemistry.

Synthesis of Agrochemical Intermediates

While direct application of this compound as a starting material in the synthesis of agrochemicals is not extensively documented, its presence as a degradation metabolite of the widely used herbicide acetochlor has been reported. researchgate.net In a 2025 study, this compound was identified as one of the seven metabolites formed during the microbial degradation of acetochlor in soil, highlighting its relevance within the agrochemical lifecycle. researchgate.net

The synthetic utility of closely related compounds, such as 4-Amino-3-methylphenol (B1666317), is well-established, suggesting analogous applications for this compound. For instance, 4-Amino-3-methylphenol serves as a crucial intermediate in the production of various plant protection agents. The primary amino group and the hydroxyl group on the phenyl ring are reactive sites that can be readily modified to create more complex herbicidal or fungicidal molecules. The synthesis often involves reactions such as diazotization of the amino group followed by substitution, or acylation to introduce different functionalities.

Table 1: Potential Agrochemical Intermediates Derivable from Substituted Aminophenols

| Starting Material | Potential Reaction | Resulting Intermediate Class | Potential Application |

| 4-Amino-3-methylphenol | Acylation | N-acyl-4-amino-3-methylphenol | Herbicide Precursor |

| 4-Amino-3-methylphenol | Etherification | 4-alkoxy-2-methylaniline | Fungicide Precursor |

| 4-Amino-3-methylphenol | Diazotization and coupling | Azo-dyes | Potential Nematicide |

This table is illustrative and based on the known reactivity of analogous compounds.

Development of Pharmaceutical Scaffolds (excluding clinical data)

Aromatic amines and phenols are fundamental scaffolds in medicinal chemistry due to their ability to interact with biological targets. While direct studies on the pharmaceutical applications of this compound are not prominent in publicly available literature, the closely related 4-Amino-3-methylphenol is a known precursor for various pharmaceutical scaffolds.

Research has shown that 4-Amino-3-methylphenol is a useful reagent for the synthesis of piperidine (B6355638) and piperazine-amide substituted derivatives, which have been investigated as multi-target antipsychotics. bldpharm.com The synthesis typically involves the N-alkylation or N-acylation of the aminophenol to build the desired scaffold. The presence of the methyl and hydroxyl groups allows for further structural modifications to optimize the pharmacological properties of the final compound.

Given its structural similarity, this compound is a plausible candidate for the development of novel pharmaceutical scaffolds. The ethyl group, in place of a methyl group, could influence the lipophilicity and metabolic stability of the resulting drug candidates, potentially offering advantages in drug design.

Table 2: Examples of Pharmaceutical Scaffolds from Substituted Aminophenols

| Starting Material | Synthetic Target | Therapeutic Area (Research) |

| 4-Amino-3-methylphenol | Piperidine-amide derivatives | Antipsychotics |

| 4-Amino-3-methylphenol | Piperazine-amide derivatives | Antipsychotics |

| 4-Amino-3-methylphenol | Benzoxazole derivatives | Anticancer (Exploratory) |

This table is based on documented applications of analogous compounds and represents potential areas of investigation for this compound.

Conclusions and Future Research Directions

Summary of Current Academic Understanding

The chemical compound 4-Amino-3-ethyl-5-methylphenol is a substituted aminophenol with the molecular formula C9H13NO. nih.gov Its structure, featuring an aromatic ring functionalized with hydroxyl, amino, ethyl, and methyl groups, positions it as a versatile chemical intermediate. Current academic and patent literature primarily identifies it as a building block in the synthesis of more complex molecules. For instance, it is a known precursor in the creation of larger aniline (B41778) derivatives, which are utilized in various chemical analyses, including reverse-phase high-performance liquid chromatography (HPLC). sielc.comsielc.comnih.gov

While direct research on this compound is limited, its structural similarity to other aminophenols, such as 4-amino-3-methylphenol (B1666317), allows for inferences about its potential chemical behavior and applications. Analogous compounds are well-documented as essential intermediates in the manufacture of dyes and high-performance resins. chemicalbook.comgoogle.com Specifically, substituted 3-aminophenol (B1664112) derivatives are used as coupler substances in oxidative hair dyes to produce a range of color tints. google.com This suggests that this compound likely possesses similar reactivity, making it a candidate for applications in dye chemistry and polymer science.

Below is a table summarizing the known physicochemical properties of the compound.

| Property | Value | Source |

| Molecular Formula | C9H13NO | nih.gov |

| Molecular Weight | 151.21 g/mol | nih.gov |

| CAS Number | 112730-54-8 | chemsrc.com |

| XLogP3 | 1.8 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

| Exact Mass | 151.099714038 g/mol | nih.gov |

| Monoisotopic Mass | 151.099714038 g/mol | nih.gov |

Identification of Knowledge Gaps and Untapped Research Avenues

A thorough review of existing literature reveals significant knowledge gaps concerning this compound. There is a notable scarcity of dedicated studies focusing on its specific properties and applications. The majority of available information is derived from its inclusion in patents as a precursor or from general chemical databases. nih.govsielc.com

Key untapped research avenues include:

Exploration of Biological Activity: While related phenolic compounds are known for their antioxidant properties, no studies have been conducted to evaluate the potential antioxidant, antimicrobial, or other biological activities of this compound. smolecule.com Such investigations could open pathways for its use in life sciences.